molecular formula C5H7N3S2 B2957336 3-amino-6-methyl-1H-pyrimidine-2,4-dithione CAS No. 68967-30-6

3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Cat. No.: B2957336
CAS No.: 68967-30-6
M. Wt: 173.25
InChI Key: MOGVLZALXRGVMD-UHFFFAOYSA-N
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Description

3-amino-6-methyl-1H-pyrimidine-2,4-dithione is a heterocyclic compound that contains a pyrimidine ring with amino and methyl substituents, as well as two thioketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-methylpyrimidine-2,4-dione with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is carried out under reflux conditions, leading to the formation of the desired dithione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-1H-pyrimidine-2,4-dithione can undergo various chemical reactions, including:

    Oxidation: The thioketone groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-6-methyl-1H-pyrimidine-2,4-dithione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioketone groups may also play a role in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-1H-pyrimidine-2,4-dithione
  • 3-amino-1H-pyrimidine-2,4-dithione
  • 6-amino-1-methyl-1H-pyrimidine-2,4-dithione

Uniqueness

3-amino-6-methyl-1H-pyrimidine-2,4-dithione is unique due to the presence of both amino and methyl groups on the pyrimidine ring, as well as the two thioketone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVLZALXRGVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N(C(=S)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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